

Chemical and physical properties of AGK7

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Compound of Interest		
Compound Name:	AGK7	
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AGK7: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and experimental applications of **AGK7**. It is intended for researchers, scientists, and drug development professionals working with sirtuin modulators.

Chemical and Physical Properties

AGK7 is a synthetic, cell-permeable small molecule.[1] It is widely recognized and utilized in research as an inactive control for AGK2, a potent inhibitor of Sirtuin 2 (SIRT2).[1][2] Structurally, **AGK7** is an isomer of AGK2, with the primary difference being the position of a nitrogen atom within the quinoline group.[2][3]

The key chemical and physical properties of AGK7 are summarized in the table below.



Property	Value	
Formal Name	2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-8-quinolinyl-2-propenamide[2][3]	
Synonyms	SIRT2 Inhibitor (Inactive Control)[2][3]	
CAS Number 304896-21-7[2][3][4]		
Molecular Formula	C23H13Cl2N3O2[2][3]	
Molecular Weight	434.3 g/mol [2][3]	
Purity	>95-99%[3][5]	
Appearance	Crystalline solid[3]	
Solubility	DMSO: ~0.5 mg/mL[2][3]; DMF: ~0.2 mg/mL[2] [3]	
Storage	Long-term: -20°C to -80°C[3][5]; Short-term: Ambient	
Stability	≥ 4 years (under proper storage)[2]	
InChI Key	WRDKBSLEHFRKGG-RVDMUPIBSA-N[2][3]	
Canonical SMILES	C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3) C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2	

Mechanism of Action

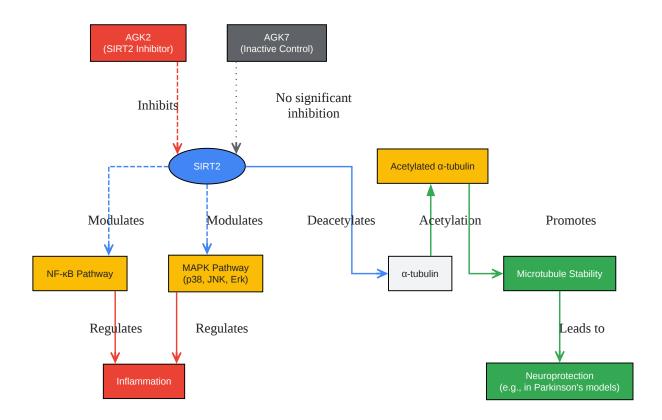
AGK7 serves as a crucial negative control in experiments investigating the biological effects of SIRT2 inhibition by its active isomer, AGK2. While AGK2 is a selective inhibitor of SIRT2 with an IC $_{50}$ value of 3.5 μ M, **AGK7** demonstrates significantly lower activity.[1][2][3] Its IC $_{50}$ values are greater than 50 μ M for both SIRT1 and SIRT2, and greater than 5 μ M for SIRT3, confirming its status as an inactive control for these sirtuins.[2][3][6] This differential activity, despite the structural similarity, allows researchers to distinguish the specific effects of SIRT2 inhibition from any potential off-target or compound-related effects.

Signaling Pathways Involving SIRT2



SIRT2 is a NAD+-dependent deacetylase predominantly located in the cytoplasm.[7] It plays a significant role in various cellular processes, including cell cycle regulation and microtubule dynamics, primarily through the deacetylation of α -tubulin.[1][7] The inhibition of SIRT2 by compounds like AGK2 (using **AGK7** as a control) leads to hyperacetylation of α -tubulin, which has been linked to neuroprotection.

In models of Parkinson's disease, SIRT2 inhibition has been shown to rescue α -synuclein-mediated toxicity and protect dopaminergic neurons.[4][8][9] The underlying mechanism involves the modulation of downstream signaling pathways, including the NF- κ B and MAP kinase (MAPK) pathways, which are critical in regulating inflammation, oxidative stress, and cell survival.[7][10][11]



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SIRT2 signaling and the effect of its inhibition.

Experimental Protocols

AGK7 is exclusively used as a negative control alongside its active counterpart, AGK2, to validate that the observed biological effects are due to the specific inhibition of SIRT2. Below is a generalized protocol for a typical cell-based assay.

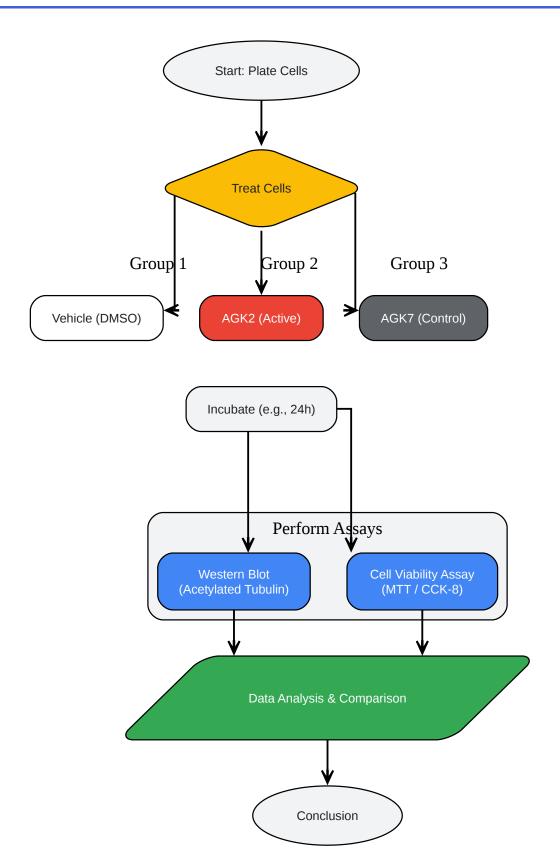
This protocol provides a framework for assessing the effect of SIRT2 inhibition on α -tubulin acetylation and cell viability in a cultured cell line (e.g., HeLa or SH-SY5Y).

- 1. Materials:
- AGK2 (SIRT2 inhibitor)
- AGK7 (Inactive control)
- DMSO (vehicle)
- Cell culture medium and supplements
- Primary antibodies (acetylated α-tubulin, total α-tubulin, β-actin)
- HRP-conjugated secondary antibodies
- Lysis buffer (e.g., RIPA)
- Protein assay kit (e.g., BCA)
- SDS-PAGE and Western blot equipment
- Cell viability assay kit (e.g., MTT or CCK-8)
- 2. Procedure:
- Cell Culture and Treatment:
 - Plate cells at a desired density and allow them to adhere overnight.



- Prepare stock solutions of AGK2 and AGK7 in DMSO.
- Treat cells with varying concentrations of AGK2 (e.g., 0-40 μM).
- Treat separate sets of cells with equivalent concentrations of AGK7 as a negative control.
- Include a vehicle-only control group (DMSO).
- Incubate cells for the desired time period (e.g., 24 hours).
- Western Blotting for α-tubulin Acetylation:
 - o After treatment, wash cells with cold PBS and lyse with lysis buffer.
 - Determine protein concentration using a BCA assay.
 - Denature equal amounts of protein from each sample and separate by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against acetylated α-tubulin and total α-tubulin (or a loading control like β-actin).
 - Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
 - Quantify band intensity to determine the ratio of acetylated to total α -tubulin.
- Cell Viability Assay:
 - In a separate plate, treat cells as described in the "Cell Culture and Treatment" section.
 - At the end of the incubation period, add the viability reagent (e.g., MTT) to each well.
 - Incubate according to the manufacturer's instructions.
 - Measure the absorbance or fluorescence to determine cell viability relative to the vehicle control.





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References

- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AGK7 | CAS 304896-21-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. AGK7 Datasheet DC Chemicals [dcchemicals.com]
- 5. Enzo Life Sciences AGK7 (SIRT2 inhibitor, inactive control) (5mg). CAS: | Fisher Scientific [fishersci.com]
- 6. AGK7 | Sirtuin | TargetMol [targetmol.com]
- 7. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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